5-Amino-2-chlorobenzoic acid

Vue d'ensemble

Description

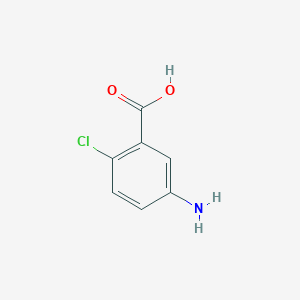

5-Amino-2-chlorobenzoic acid (CAS 89-54-3) is an aromatic carboxylic acid with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol. Structurally, it consists of a benzoic acid backbone substituted with an amino group (-NH₂) at the 5-position and a chlorine atom at the 2-position. This compound is synthesized via catalytic hydrogenation of 2-chloro-5-nitrobenzoic acid, yielding a melting point of 185–188°C . It is soluble in water and polar solvents, forming crystalline solids that participate in hydrogen bonding and coordination chemistry .

Applications include its role as a precursor in pharmaceutical intermediates (e.g., antimony complexes for supramolecular assemblies ) and agrochemicals. Its inhibitory activity against monoamine oxidase (MAO) and herbicides highlights its biochemical relevance .

Méthodes De Préparation

Synthetic Routes Overview

5-Amino-2-chlorobenzoic acid is primarily synthesized via two pathways: (1) reduction of 2-chloro-5-nitrobenzoic acid and (2) nitration of ortho-chlorobenzoic acid followed by reduction. Early methods relied on zinc-hydrochloric acid systems, but contemporary approaches favor iron-ammonium chloride mixtures or controlled nitration conditions to enhance yield and purity .

Reduction of 2-Chloro-5-Nitrobenzoic Acid

Iron-Ammonium Chloride Reduction

The most efficient method involves reducing 2-chloro-5-nitrobenzoic acid using iron powder and ammonium chloride in a ethanol-water solvent system. A representative procedure from Shandong Boyuan Pharmaceutical Co., Ltd. (2017) achieves a 95.1% yield under the following conditions :

-

Reactants : 75 g 2-chloro-5-nitrobenzoic acid, 59 g iron powder, 115 g NH₄Cl.

-

Solvent : 800 mL ethanol, 150 mL water.

-

Conditions : Reflux at 78–80°C for 5 hours.

-

Workup : Hot filtration, ethyl acetate recrystallization, and vacuum drying.

This method produces a 99.1% pure product, attributed to the synergistic effect of ammonium chloride in stabilizing the intermediate amine and ethanol-water’s role in solubilizing ionic byproducts .

Historical Zinc-Hydrochloric Acid Reduction

Early syntheses by Hübner and Biederman (1868) utilized zinc and hydrochloric acid, but these methods suffered from inconsistent yields (30–50%) and tedious isolation steps. The reduction mechanism involves electron transfer from zinc to the nitro group, but side reactions such as over-reduction or dehalogenation limited practicality .

Nitration of Ortho-Chlorobenzoic Acid Followed by Reduction

Low-Temperature Nitration

Robert Freeman Deese, Jr.’s patent (2024) details an optimized nitration process to minimize byproducts like 2-chloro-3-nitrobenzoic acid :

-

Reactants : Ortho-chlorobenzoic acid in concentrated H₂SO₄.

-

Nitrating Agent : HNO₃-H₂SO₄ mixture.

-

Conditions : 0–5°C for 2 hours.

-

Outcome : 70% yield of 2-chloro-5-nitrobenzoic acid.

Low temperatures suppress polysubstitution, while sulfuric acid acts as both solvent and dehydrating agent, enhancing nitronium ion (NO₂⁺) activity .

Isolation and Purification

Post-reduction, the crude amine is isolated via pH-controlled crystallization:

-

Alkaline Dissolution : The reduction mixture (iron sludge) is filtered, and the filtrate is basified to dissolve the product.

-

Acidification : Adjusting the pH to 2.8–3.2 precipitates this compound.

-

Recrystallization : Ethyl acetate or dichloromethane refines the product to >99% purity .

Comparative Analysis of Methods

The table below contrasts key methodologies:

Key advantages of the iron-ammonium chloride method include higher yields, reduced corrosion (vs. HCl), and scalability. In contrast, the nitration-reduction route avoids nitro precursor synthesis but requires stringent temperature control .

Industrial-Scale Production Considerations

Solvent Selection

Ethanol-water systems are preferred over dichloromethane or ether due to lower toxicity and cost. Ethanol’s moderate polarity facilitates iron sludge removal, while water enables efficient acid-base workup .

Waste Management

Iron sludge from reductions is neutralized with lime (CaO) to precipitate iron hydroxides, which are filtered and landfilled. Ammonium chloride-containing filtrates are distilled for solvent recovery, aligning with green chemistry principles .

Process Optimization

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Amino-2-chlorobenzoic acid can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert it back to the amino form.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are used.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile, products like 5-hydroxy-2-chlorobenzoic acid or 5-methoxy-2-chlorobenzoic acid can be formed.

Oxidation Products: 5-Nitro-2-chlorobenzoic acid is a major product of oxidation.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Amino-2-chlorobenzoic acid serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and other diseases.

Case Study: Bcl-XL Inhibitors

Recent research indicates that this compound is utilized in the preparation of potent benzothiazole hydrazone inhibitors of Bcl-XL, a protein associated with cancer cell survival. These inhibitors have shown promise in inducing apoptosis in cancer cells, making them potential candidates for anticancer therapies .

| Compound Name | Activity Description | Reference |

|---|---|---|

| Benzothiazole hydrazone derivative | Induces apoptosis in cancer cells | |

| Amino acid derivatives | Modulates immune response |

Peptide Synthesis

The compound is extensively used in peptide synthesis due to its amino group, which facilitates the formation of peptide bonds. Its application in solid-phase peptide synthesis (SPPS) allows for the efficient assembly of peptides with specific sequences.

In materials science, this compound is explored for its potential use in creating functionalized polymers and coatings that exhibit specific chemical properties.

Case Study: Functional Polymers

Research has demonstrated that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties, making them suitable for applications in electronics and coatings .

Analytical Chemistry

This compound is also utilized as a reagent in various analytical methods, including chromatography and spectrometry. Its unique structure allows for specific interactions that can be exploited for the detection of other compounds.

Table 3: Analytical Applications

Mécanisme D'action

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Structural isomers and derivatives of 5-amino-2-chlorobenzoic acid exhibit distinct physicochemical properties and reactivities due to variations in substituent positions and functional groups.

Structural Isomers

Table 1: Comparison of Key Isomers

Key Observations :

- Positional Effects on Melting Points: Chlorine at the 2-position (5-amino-2-chloro) lowers the melting point compared to 2-amino-5-chloro (204–206°C), likely due to differences in hydrogen-bonding networks .

- Reactivity: this compound forms stable coordination complexes (e.g., with antimony) via its carboxylate group , whereas 2-acylaminobenzoic acid derivatives tend to undergo intramolecular cyclization to benzoxazinones, limiting amide formation .

Derivatives and Functional Group Modifications

Methyl and Isopropyl Esters :

- Methyl 5-amino-2-chlorobenzoate (CAS 42122-75-8) has a lower boiling point (160°C) and enhanced lipophilicity, making it suitable for drug delivery systems .

- Isopropyl 5-amino-2-chlorobenzoate (CAS 86819-50-3) is used in high-purity synthetic routes, leveraging its ester group for controlled reactivity .

Boc-Protected Derivative :

- 5-(Boc-amino)-2-chlorobenzoic acid (CAS 503555-96-2) introduces a tert-butoxycarbonyl group, enhancing stability in peptide coupling reactions .

Spectroscopic and Computational Insights

- Vibrational Spectroscopy: Density functional theory (DFT) studies reveal distinct N-H and O-H stretching frequencies for this compound compared to 3,4-diaminobenzoic acid, correlating with its hydrogen-bonding propensity .

- Crystal Packing: Intermolecular N-H⋯O and C-H⋯π interactions dominate its supramolecular architecture, unlike 4-amino-2-chlorobenzoic acid, which may exhibit altered packing due to the amino group’s position .

Activité Biologique

5-Amino-2-chlorobenzoic acid (5-A2CBA), with the chemical formula CHClNO and CAS number 89-54-3, is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Weight : 171.58 g/mol

- Melting Point : 184-188 °C

- Solubility : 479 mg/L in water; soluble in methanol

- Structure : Contains an amino group and a carboxylic acid, contributing to its reactivity and biological interactions.

Antibacterial Properties

Research indicates that 5-A2CBA exhibits antibacterial activity against various bacterial strains. A study highlighted its effectiveness in inhibiting bacterial DNA synthesis, which is critical for bacterial growth and replication. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition rates, particularly against Staphylococcus aureus and Escherichia coli .

Antiproliferative Effects

5-A2CBA has shown antiproliferative effects in several cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation in human cancer cell lines, including breast and colon cancer cells. The results indicated that 5-A2CBA induces apoptosis through the activation of specific signaling pathways, including the caspase cascade .

The mechanism by which 5-A2CBA exerts its biological effects involves:

- Inhibition of Enzymatic Activity : It acts as an inhibitor of certain enzymes involved in metabolic pathways critical for cell survival.

- DNA Interaction : The compound has been shown to intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, leading to apoptosis .

Case Studies

-

Study on Antibacterial Activity :

- Researchers assessed the antibacterial efficacy of 5-A2CBA using disc diffusion methods.

- Results showed a clear zone of inhibition against E. coli and S. aureus, indicating strong antibacterial properties.

-

Cancer Cell Line Study :

- A study involving MCF-7 (breast cancer) and HT-29 (colon cancer) cells demonstrated that treatment with 5-A2CBA resulted in a dose-dependent decrease in cell viability.

- Flow cytometry analysis revealed increased annexin V binding, confirming apoptosis induction.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Melting Point | 184-188 °C |

| Solubility | 479 mg/L (water) |

| Antibacterial Activity | Effective against E. coli and S. aureus |

| Antiproliferative Activity | Induces apoptosis in cancer cells |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-2-chlorobenzoic acid, and how can reaction conditions be optimized for high yield?

- The compound is synthesized via nitration of o-chlorobenzoic acid followed by catalytic reduction (e.g., using Pd/C in glacial acetic acid) to yield the amino derivative. Diazotization and subsequent thermal decomposition (Schiemann reaction) may be employed for fluorinated analogs . Optimization includes controlling temperature during nitration (0–60°C) and ensuring stoichiometric precision in diazotization. Yield improvements (e.g., 69% in stepwise reduction) rely on solvent selection and catalyst activity .

Q. How can vibrational spectroscopy (FT-IR/Raman) be applied to characterize this compound?

- Vibrational modes are analyzed using ab initio Hartree-Fock (HF) and density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d) basis set). Assignments for NH₂ stretching (~3400 cm⁻¹), C-Cl bending (~600 cm⁻¹), and COOH vibrations (~1700 cm⁻¹) are validated against experimental spectra. Discrepancies between computed and observed frequencies (e.g., ±10 cm⁻¹) require scaling factor adjustments .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Recrystallization from ethanol or aqueous sodium carbonate solutions is effective. Purity (>98%) is confirmed via HPLC (C18 column, methanol/water mobile phase) or melting point analysis (literature range: 185–188°C) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

- Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) dimers via COOH···NH₂ interactions. Directionality and bond lengths (e.g., O···H–N ≈ 1.8–2.0 Å) are determined using SHELXL for refinement. Twinning or disorder in crystals may arise from competing Cl···H bonds, necessitating high-resolution data (≤0.8 Å) .

Q. What computational strategies resolve contradictions in spectroscopic and crystallographic data for derivatives?

- Discrepancies in vibrational frequencies or torsional angles are addressed by hybrid DFT functionals (e.g., M06-2X) with dispersion corrections. For example, deviations in NH₂ bending modes may indicate protonation state changes or solvent effects, requiring implicit solvation models (e.g., PCM) in simulations .

Q. How is this compound utilized in designing bioactive molecules, and what assays validate its efficacy?

- The compound serves as a precursor for HIV fusion inhibitors (e.g., N-carboxyphenylpyrrole derivatives). Functionalization at the amino group (e.g., coupling with pyrrole) is followed by in vitro anti-HIV assays (e.g., MT-4 cell cytoprotection). Bioactivity data (IC₅₀ values) are correlated with electronic properties (HOMO-LUMO gaps) via QSAR models .

Q. What challenges arise in refining crystal structures of halogenated benzoic acids, and how are they mitigated?

- Chlorine atoms cause absorption errors or extinction effects. Anomalous scattering data (Mo-Kα radiation) and TWIN/BASF commands in SHELXL improve refinement. For twinned crystals, HKLF5 format and detwinning protocols are critical .

Q. Methodological Guidance

Q. Which software tools are essential for crystallographic analysis of this compound?

- SHELX suite : SHELXD (structure solution), SHELXL (refinement), and SHELXPRO (macromolecular interfaces) handle disorder modeling and hydrogen-bond networks .

- ORTEP-3 : Visualizes thermal ellipsoids and validates geometric parameters (e.g., Cl–C–C angles ≈ 120°) .

Q. How can researchers reconcile low yields in multi-step syntheses of analogs?

- Kinetic profiling (e.g., in situ IR monitoring) identifies rate-limiting steps (e.g., diazonium salt stability). Alternatives like flow chemistry or microwave-assisted synthesis enhance efficiency for intermediates .

Q. What protocols ensure reproducibility in biological studies involving this compound?

Propriétés

IUPAC Name |

5-amino-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCFFVPEOLCYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058992 | |

| Record name | Benzoic acid, 5-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-54-3 | |

| Record name | 5-Amino-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-amino-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 5-amino-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.